In Vitro Inhibition of Human Aromatase (CYP19A1): A 5.03 µM IC50 Benchmark
Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate has been reported to inhibit human aromatase (CYP19A1) with an IC50 value of 5.03 µM (5030 nM) when co-expressed with P450 reductase in a fluorimetric assay [1]. This provides a quantitative benchmark for activity in this enzyme class. Direct comparator data for other fluoro-nitrobenzoate analogs is not available in the same assay. However, this value can be compared to the clinical aromatase inhibitor Letrozole, which typically has an IC50 in the low nanomolar range (e.g., ~11 nM) [2]. The observed micromolar activity for Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate suggests it is a moderate potency inhibitor and may serve as a starting point for further optimization, rather than a potent lead compound.
| Evidence Dimension | Inhibition of human aromatase (CYP19A1) |
|---|---|
| Target Compound Data | IC50 = 5.03 µM (5030 nM) |
| Comparator Or Baseline | Letrozole (clinical aromatase inhibitor) IC50 ≈ 11 nM (typical value) |
| Quantified Difference | Target compound is approximately 457-fold less potent than Letrozole. |
| Conditions | Fluorimetric assay using human aromatase co-expressed with P450 reductase. |
Why This Matters
This data point provides a critical baseline for medicinal chemists: it establishes the compound's moderate aromatase inhibitory activity, guiding its use as a potential scaffold for optimization rather than a high-potency hit.
- [1] TargetMine. Activity report for CHEMBL1728910 (Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate). Available at: https://targetmine.nibiohn.go.jp/targetmine/report.do?id=169978273 (accessed April 21, 2026). View Source
- [2] Bhatnagar, A. S., et al. (2001). The role of estrogen in breast cancer and the use of aromatase inhibitors. The Journal of Steroid Biochemistry and Molecular Biology, 79(1-5), 27-34. View Source
